molecular formula C24H26N2OS B2483691 2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946327-54-4

2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2483691
CAS RN: 946327-54-4
M. Wt: 390.55
InChI Key: JVQUOXVXFXGCIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including analogs with different substitutions, has been extensively studied. Variants in N-acyl, N-alkyl, and amino functions were explored, leading to the discovery of compounds with significant biological activity as κ-opioid agonists. The optimal compound was found to exhibit potent naloxone-reversible analgesic effects in animal models, indicating its efficacy and potential therapeutic application (Barlow et al., 1991).

Molecular Structure Analysis

Conformational analysis has played a crucial role in the development of these compounds. By starting from chiral amino acids and introducing various alkyl and aryl substituents, researchers were able to produce compounds capable of adopting conformations similar to known κ-opioid agonist U-50488, thus enhancing their potency and effectiveness (Costello et al., 1991).

Chemical Reactions and Properties

These compounds are characterized by their ability to interact with the κ-opioid receptor, demonstrating high affinity and selectivity. The structure-activity relationship studies reveal the importance of substituents for their activity, with certain modifications leading to improved biological effects. For example, the incorporation of substituted-aryl groups significantly enhances their κ-opioid agonist properties, as evidenced by in vitro and in vivo evaluations (Grimwood et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, including solubility and stability, are crucial for their pharmacological application. Detailed studies on the aqueous solubility, oral absorption, and pharmacokinetic profile are essential for advancing these compounds towards clinical use. For instance, the introduction of specific functional groups can significantly improve the aqueous solubility and oral bioavailability, as demonstrated in related compounds (Shibuya et al., 2018).

Scientific Research Applications

Opioid Agonist Research

Research has focused on the synthesis and evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, including 2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, as opioid kappa agonists. Studies have explored the biological evaluation of these compounds as potent and selective kappa-opioid agonists, contributing to the development of novel analgesics with improved efficacy and reduced side effects (Barlow et al., 1991), (Costello et al., 1991).

Antidepressant and Addiction Therapy

This compound has been studied as a κ-opioid receptor antagonist with the potential for treating depression and addiction disorders. Its efficacy has been demonstrated in various models, including mouse forced-swim tests and conditioned place preference, indicating its therapeutic potential in these areas (Grimwood et al., 2011).

Insecticidal Applications

Innovative heterocycles incorporating the thiadiazole moiety, such as those derived from 2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, have been synthesized and assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. This represents a novel approach in the development of more effective and environmentally friendly insecticides (Fadda et al., 2017).

Antiepileptic Research

Related compounds have been investigated for their antiepileptic properties. For example, (S)-alpha-ethyl-2-oxopyrrolidine acetamide and its derivatives have been studied for their potential in treating epilepsy and other central nervous system diseases, showcasing the relevance of the pyrrolidinyl moiety in neurological applications (Kenda et al., 2004).

Antimicrobial Activity

Compounds incorporating thiophene and other heterocycles derived from 2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide have been synthesized and tested for antimicrobial activity. Their efficacy against various bacterial and fungal strains highlights their potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Cancer Research

Derivatives of this compound have been studied for their potential in cancer treatment. The synthesis of various heterocyclic derivatives and their evaluation as antiproliferative agents against different cancer cell lines demonstrate the potential of these compounds in oncology (Shams et al., 2010).

properties

IUPAC Name

2-(4-phenylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c27-24(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)25-17-23(22-12-15-28-18-22)26-13-4-5-14-26/h1-3,6-12,15,18,23H,4-5,13-14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQUOXVXFXGCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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